3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a morpholinopyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Morpholinopyrimidine Moiety: This is typically done through nucleophilic substitution reactions, where the morpholinopyrimidine derivative is reacted with the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylisoxazole-4-sulfonamide: Lacks the morpholinopyrimidine moiety, which may result in different biological activities.
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide: Lacks the dimethyl groups on the isoxazole ring, potentially affecting its chemical reactivity and biological properties.
Uniqueness
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinopyrimidine moiety, in particular, may enhance its potential as a therapeutic agent by enabling interactions with a broader range of molecular targets.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVGGINYSKDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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